5-Bromoisophthalaldehyde

Overview

Description

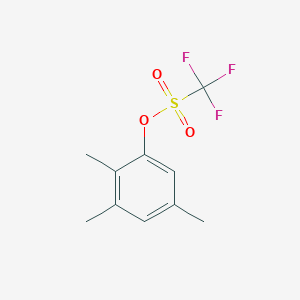

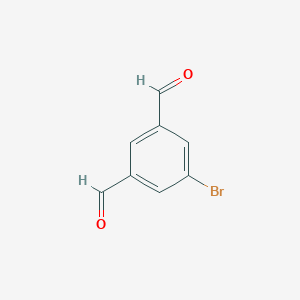

5-Bromoisophthalaldehyde, also known as 5-bromobenzene-1,3-dicarbaldehyde, is a chemical compound with the molecular formula C8H5BrO2 . It has a molecular weight of 213.03 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is 5-bromobenzene-1,3-dicarbaldehyde . Its InChI string is InChI=1S/C8H5BrO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-5H and its canonical SMILES string is C1=C(C=C(C=C1C=O)Br)C=O .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 213.03 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has no hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 34.1 Ų . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 211.94729 g/mol . The compound has a heavy atom count of 11 .

Scientific Research Applications

Dissymmetrization of Benzothiadiazole by Direct C–H Arylation : This study presents a synthesis method for 5-(7-Bromo-2,1,3-benzothiadiazol-4-yl)-2-thiophenecarboxaldehyde, a derivative of 5-Bromoisophthalaldehyde, using a palladium-catalyzed, phosphine and additive-free process. This intermediate is of great interest for the construction of symmetrical or unsymmetrical donor-acceptor π-conjugated molecules with applications in optoelectronics (Dall’Agnese et al., 2017).

Inhibition of LPS-Induced Inflammatory Responses : 5-Bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB), structurally related to this compound, was studied for its effects on inflammatory responses in RAW 264.7 cells. BHMB showed potential in suppressing pro-inflammatory mediators and cytokines by inhibiting key signaling pathways, indicating its potential application in inflammation-related studies (Kim et al., 2016).

Halomethylation of 5-Substituted Salicylaldehydes : This research developed a one-pot bromo- and chloro-methylation method for various 5-substituted salicylaldehydes, including derivatives of this compound. The method provides a flexible approach for attaching functional arms to salicylaldehydes, facilitating their use in organic and coordination chemistry (Wang et al., 2006).

Synthesis and Cytotoxicity Effect of Oxazapine Scaffolding : Research on Schiff bases derived from para-bromobenzaldehyde, a compound related to this compound, demonstrated high inhibition against cancer cells, suggesting potential applications in drug development for cancer treatment (Azzawi & Hussein, 2022).

Antioxidant, Antimicrobial, and Anticancer Properties of Benzaldehyde Derivatives : A study synthesized derivatives of 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde and evaluated their biological properties. The compounds showed significant antioxidant, antimicrobial, and anticancer activities, highlighting their potential in pharmaceutical applications (Konuş et al., 2019).

Nickel(II) Complexes of ONS and ONN Chelating Thiosemicarbazones : This study involved 5-bromo-2-hydroxy-benzaldehyde-S-R-4-R1-thiosemicarbazones in the formation of nickel complexes. These complexes, with different coordination modes, have potential applications in coordination chemistry and material science (Güveli et al., 2009).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 5-Bromoisophthalaldehyde . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

5-Bromoisophthalaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as aldehyde dehydrogenase and other oxidoreductases. These interactions often involve the formation of covalent bonds between the aldehyde groups of this compound and the active sites of the enzymes, leading to enzyme inhibition or modification of enzyme activity. Additionally, this compound can form Schiff bases with amino groups in proteins, which can further influence protein function and stability .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cell lines, it exhibits antiproliferative and cytotoxic effects, likely due to its ability to form covalent bonds with cellular proteins and enzymes, thereby disrupting normal cellular functions . This compound can influence cell signaling pathways, gene expression, and cellular metabolism by modifying key regulatory proteins and enzymes. For example, it may inhibit glycolytic enzymes, leading to altered glucose metabolism and reduced energy production in cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, particularly proteins and enzymes. This compound can inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding and catalysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to altered cellular responses and changes in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it may exhibit minimal toxicity and primarily affect specific cellular targets, such as enzymes and regulatory proteins . At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its ability to form covalent bonds with cellular proteins and disrupt normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to aldehyde metabolism. It interacts with enzymes such as aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids . This compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites and changes in cellular energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . It can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of this compound can be influenced by its chemical properties, such as its hydrophobicity and ability to form covalent bonds with cellular proteins .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus, where it interacts with various biomolecules . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus by interacting with nuclear transport proteins or by forming covalent bonds with nuclear proteins . The subcellular localization of this compound can significantly influence its activity and function within cells.

Properties

IUPAC Name |

5-bromobenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQOLRCTTDVBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C=O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559626 | |

| Record name | 5-Bromobenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120173-41-3 | |

| Record name | 5-Bromobenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromobenzene-1,3-dicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.